2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the reaction of 3,4-dimethylbenzaldehyde with 6-methoxy-2-aminophenol in the presence of a suitable solvent such as methanol. The reaction is carried out at room temperature, resulting in the formation of an orange precipitate, which is then filtered and washed with methanol to obtain the pure imine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The methoxy and phenol groups contribute to the compound’s ability to participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-4-methoxyphenol: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
Uniqueness
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and interactions with biological targets. This unique structure makes it particularly useful in specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(3,4-dimethylphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-8-14(9-12(11)2)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAKGXBWNXQDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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